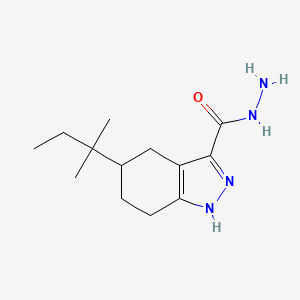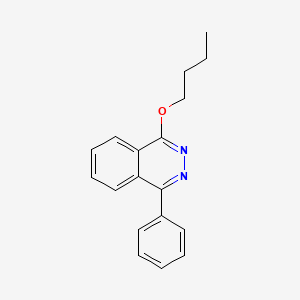![molecular formula C15H17NO2S B5204775 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone, also known as TQ, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. TQ belongs to the family of thioether ketones and has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
作用机制
The mechanism of action of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone is not fully understood. However, it has been proposed that 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone exerts its biological activities by targeting multiple signaling pathways. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone also activates the MAPK pathway, which regulates cell growth and differentiation. Additionally, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone inhibits the Wnt/β-catenin pathway, which is involved in cancer development and progression.
Biochemical and Physiological Effects:
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and decreasing the expression of inflammatory enzymes. Moreover, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone is also stable under physiological conditions and can be used in in vitro and in vivo studies. However, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has some limitations. It has low solubility in water, which can limit its bioavailability. Moreover, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone can exhibit cytotoxicity at high concentrations, which can affect cell viability and lead to false results.
未来方向
There are several future directions for 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone research. One potential area of research is the development of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone-based drugs for cancer treatment. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Another area of research is the investigation of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Moreover, the development of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone analogs with improved solubility and bioavailability can enhance its therapeutic potential.
合成方法
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone can be synthesized through various methods, including the reaction of 8-methoxy-4-methyl-2-quinoline thiol with 2-chloro-3-butanone in the presence of a base. The reaction yields 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone as a yellow crystalline solid with a melting point of 94-96°C.
科学研究应用
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, inhibiting NF-κB, and downregulating anti-apoptotic proteins. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decreasing the expression of COX-2 and iNOS. Moreover, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has antioxidant properties and can scavenge free radicals, protecting cells from oxidative stress.
属性
IUPAC Name |
3-(8-methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9-8-14(19-11(3)10(2)17)16-15-12(9)6-5-7-13(15)18-4/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIFWCZHTBJDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5204706.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)



![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)

